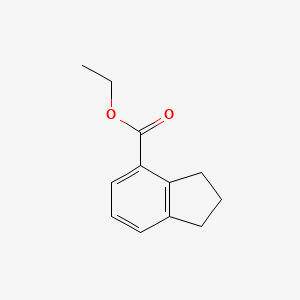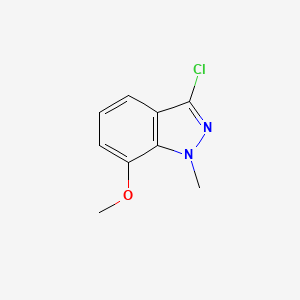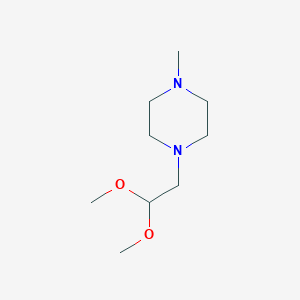
1-(2,2-Dimethoxyethyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethoxyethyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 2,2-dimethoxyethyl group and a methyl group attached to the piperazine ring
Méthodes De Préparation
The synthesis of 1-(2,2-Dimethoxyethyl)-4-methylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethoxyethanamine with 4-methylpiperazine under specific conditions. The reaction typically requires a solvent such as benzene and isocyanates as reagents . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
1-(2,2-Dimethoxyethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(2,2-Dimethoxyethyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurological disorders and infections.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dimethoxyethyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes .
Comparaison Avec Des Composés Similaires
1-(2,2-Dimethoxyethyl)-4-methylpiperazine can be compared with other similar compounds, such as:
1-(2,2-Dimethoxyethyl)-1-methylpiperazine: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
1-(2,2-Dimethoxyethyl)-4-ethylpiperazine: Another analog with an ethyl group instead of a methyl group, which may affect its reactivity and applications.
Propriétés
Formule moléculaire |
C9H20N2O2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
1-(2,2-dimethoxyethyl)-4-methylpiperazine |
InChI |
InChI=1S/C9H20N2O2/c1-10-4-6-11(7-5-10)8-9(12-2)13-3/h9H,4-8H2,1-3H3 |
Clé InChI |
GVKOLXRZHUKCNL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


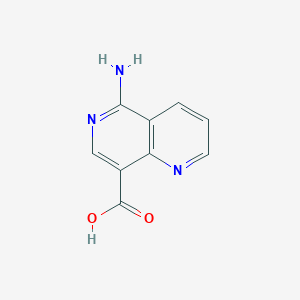
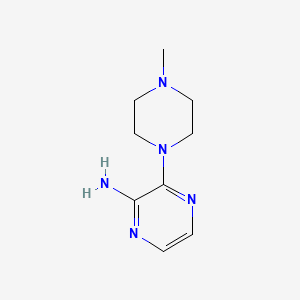

![4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]](/img/structure/B11903879.png)
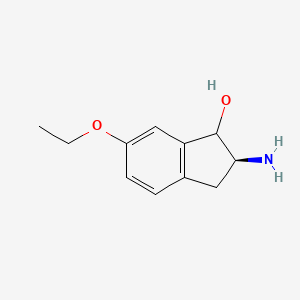


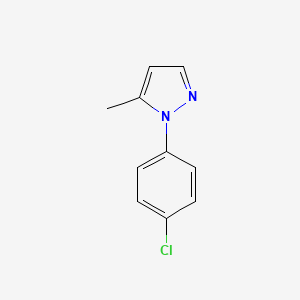

![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11903901.png)
